molecular formula C11H18N2 B14350412 1-Benzyl-1-tert-butylhydrazine CAS No. 91215-73-5

1-Benzyl-1-tert-butylhydrazine

Cat. No.: B14350412
CAS No.: 91215-73-5
M. Wt: 178.27 g/mol
InChI Key: HMCXNAOTYFWGCV-UHFFFAOYSA-N
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Description

1-Benzyl-1-tert-butylhydrazine is an organic compound that belongs to the class of hydrazines. Hydrazines are characterized by the presence of a nitrogen-nitrogen single bond. This compound is particularly notable for its unique structure, which includes both a benzyl group and a tert-butyl group attached to the hydrazine moiety. This combination of functional groups imparts distinct chemical properties and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-1-tert-butylhydrazine can be synthesized through various methods. One common approach involves the reaction of benzyl chloride with tert-butylhydrazine under basic conditions. The reaction typically proceeds as follows:

  • Dissolve tert-butylhydrazine hydrochloride in a suitable solvent such as ethanol.
  • Add a base, such as sodium hydroxide, to neutralize the hydrochloride salt and liberate free tert-butylhydrazine.
  • Introduce benzyl chloride to the reaction mixture and allow the reaction to proceed at room temperature or under mild heating.
  • The product, this compound, is then isolated through standard purification techniques such as recrystallization or distillation.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-1-tert-butylhydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azines or other nitrogen-containing derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced nitrogen species.

    Substitution: The benzyl and tert-butyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as halides, amines, or alcohols can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azines, while reduction can produce amines.

Scientific Research Applications

1-Benzyl-1-tert-butylhydrazine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitrogen-containing heterocycles.

    Biology: The compound can serve as a precursor for the synthesis of biologically active molecules.

    Medicine: Research into potential pharmaceutical applications includes investigating its role as an intermediate in drug synthesis.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-benzyl-1-tert-butylhydrazine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzyl and tert-butyl groups can influence the compound’s binding affinity and specificity. Pathways involved may include redox reactions, nucleophilic substitutions, and other organic transformations.

Comparison with Similar Compounds

    1-Benzyl-1-methylhydrazine: Similar structure but with a methyl group instead of a tert-butyl group.

    1-Benzyl-1-ethylhydrazine: Contains an ethyl group in place of the tert-butyl group.

    1-Benzyl-1-phenylhydrazine: Features a phenyl group instead of the tert-butyl group.

Uniqueness: 1-Benzyl-1-tert-butylhydrazine is unique due to the presence of the bulky tert-butyl group, which can significantly influence its steric and electronic properties

Properties

91215-73-5

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

1-benzyl-1-tert-butylhydrazine

InChI

InChI=1S/C11H18N2/c1-11(2,3)13(12)9-10-7-5-4-6-8-10/h4-8H,9,12H2,1-3H3

InChI Key

HMCXNAOTYFWGCV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N(CC1=CC=CC=C1)N

Origin of Product

United States

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